molecular formula C14H17N3O B14290613 1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide CAS No. 121809-25-4

1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14290613
CAS No.: 121809-25-4
M. Wt: 243.30 g/mol
InChI Key: WWXWUNFCBFLVFD-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide is a chemical compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a dihydropyridine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for preparing dihydropyridine derivatives. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known calcium channel blocker with a similar structure.

    Felodipine: Another compound in the same class with similar pharmacological effects.

Uniqueness

1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide is unique due to the presence of the dimethylamino group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different binding affinities and selectivity profiles compared to other dihydropyridine derivatives.

Properties

CAS No.

121809-25-4

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-4H-pyridine-3-carboxamide

InChI

InChI=1S/C14H17N3O/c1-16(2)12-5-7-13(8-6-12)17-9-3-4-11(10-17)14(15)18/h3,5-10H,4H2,1-2H3,(H2,15,18)

InChI Key

WWXWUNFCBFLVFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N

Origin of Product

United States

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